N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a phenylacetamido group, and a thiadiazole ring
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide are enzymes involved in the metabolism of glutamine . This compound, also known as N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , acts as an inhibitor of glutaminase (GLS), a key enzyme in the glutamine metabolic pathway .
Mode of Action
This compound: interacts with its targets by binding to the active site of the GLS enzyme, thereby inhibiting its activity . This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), an important downstream product .
Biochemical Pathways
The affected biochemical pathway is the glutamine metabolic pathwayThis compound inhibits the activity of GLS, which catalyzes the hydrolysis of glutamine to glutamate . This disruption leads to a decrease in the production of GSH, a crucial antioxidant in cells .
Pharmacokinetics
The ADME properties of This compound Due to the mesoionic nature of the thiadiazole ring, compounds containing this moiety, like the one , are known to cross cellular membranes effectively . This property likely contributes to the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound ’s action include a decrease in the production of GSH . This reduction can lead to an imbalance in the redox state of the cell, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenylacetic acid under acidic conditions to form 5-(2-phenylacetamido)-1,3,4-thiadiazole.
Attachment of the Oxolane Ring: The oxolane ring is introduced by reacting oxirane with a suitable nucleophile to form an oxolane derivative.
Coupling Reaction: The final step involves coupling the oxolane derivative with the thiadiazole compound using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted oxolane derivatives.
Comparison with Similar Compounds
Similar Compounds
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}propionamide
- **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the oxolane ring, phenylacetamido group, and thiadiazole ring in a single molecule allows for versatile interactions and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLPAJAPUPTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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